

A Technical Guide to a Novel Benzodiazepine Alkaloid from *Aspergillus ochraceus*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Circumdatin A*

Cat. No.: B15572487

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a recently discovered benzodiazepine alkaloid, 2-hydroxycircumdatin C, isolated from the endophytic fungus *Aspergillus ochraceus*. Detailed experimental protocols for the isolation, purification, and characterization of this compound are presented. Quantitative data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, are summarized in structured tables for clarity and comparative purposes. Furthermore, this document outlines the methodology for evaluating the biological activity of this novel alkaloid, specifically its antioxidant and antimicrobial properties. Visual diagrams of the experimental workflows are included to facilitate a clear understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The fungal kingdom is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, alkaloids represent a significant class of compounds with numerous pharmaceutical applications. The genus *Aspergillus* is well-known for its ability to produce a variety of bioactive molecules. Recently, a new benzodiazepine alkaloid, 2-hydroxycircumdatin C, was isolated from a marine-derived endophytic strain of *Aspergillus ochraceus*. This discovery, along with other benzodiazepine alkaloids like the circumdatin series from the same fungal species, highlights the potential of *Aspergillus*

ochraceus as a source for novel drug leads. This guide focuses on the technical details of the discovery and initial characterization of 2-hydroxycircumdatin C.

Isolation and Purification

The isolation of 2-hydroxycircumdatin C from *Aspergillus ochraceus* involves a multi-step process beginning with fungal culture, followed by extraction and chromatographic purification.

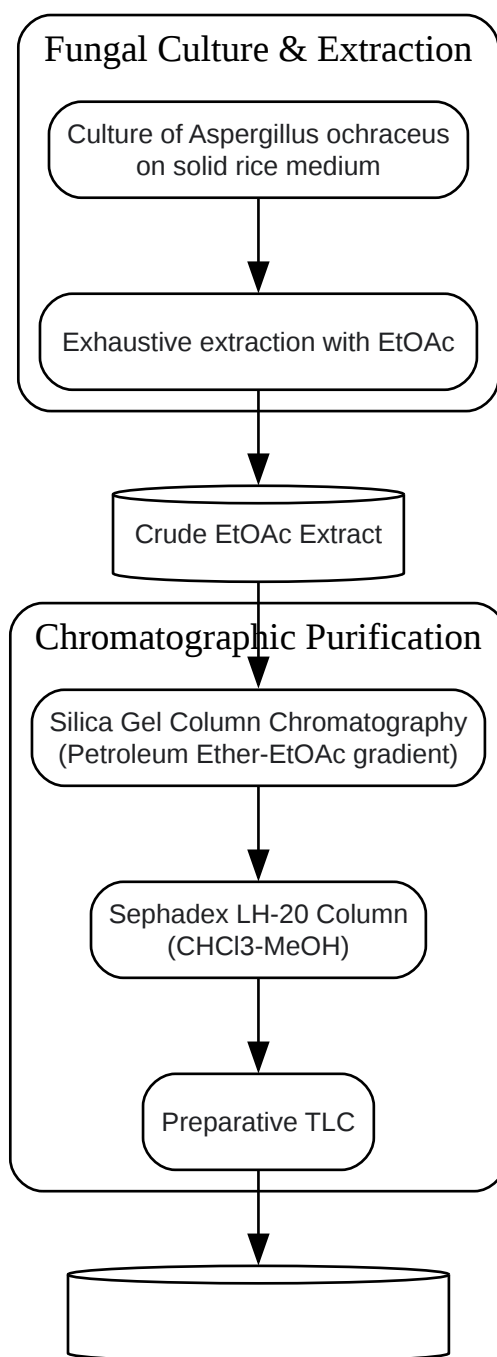
Fungal Culture and Extraction

The producing fungus, *Aspergillus ochraceus*, an endophyte from the marine brown alga *Sargassum kjellmanianum*, was cultured on a solid rice medium. The fermented rice substrate was then extracted exhaustively with ethyl acetate (EtOAc) to obtain a crude extract containing the fungal metabolites.

Chromatographic Purification

The crude extract was subjected to a series of chromatographic techniques to isolate the target compound.

- **Silica Gel Column Chromatography:** The crude extract was first fractionated by silica gel column chromatography using a step gradient of petroleum ether and ethyl acetate.
- **Sephadex LH-20 Column Chromatography:** Fractions containing the desired compound were further purified on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol.
- **Preparative Thin-Layer Chromatography (pTLC):** The final purification was achieved using preparative thin-layer chromatography to yield pure 2-hydroxycircumdatin C.



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Figure 1: Isolation and purification workflow for 2-hydroxycircumdatin C.

Structure Elucidation and Data

The structure of 2-hydroxycircumdatin C was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compound.

Compound	Molecular Formula	[M+H] ⁺ (Calculated)	[M+H] ⁺ (Found)
2-hydroxycircumdatin C	C ₁₈ H ₁₅ N ₃ O ₅	366.1084	366.1081

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded to establish the chemical structure of 2-hydroxycircumdatin C. The data revealed the characteristic signals for a benzodiazepine alkaloid scaffold.

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
1	165.2	
2	145.1	
3	115.8	
4	121.5	7.30, d, 8.5
5	119.8	7.05, t, 8.0
5a	136.2	7.25, d, 8.0
6	162.8	
7	107.5	
9	159.4	6.95, s
9a	130.5	
11	55.1	
12	19.5	4.20, q, 7.0
1'	128.1	1.55, d, 7.0
2'	145.5	
3'	144.2	
4'	115.5	6.80, d, 8.2
5'	116.0	6.75, d, 2.0
6'	119.5	6.65, dd, 8.2, 2.0
10-NH	8.50, br s	
2'-OH		
3'-OH		

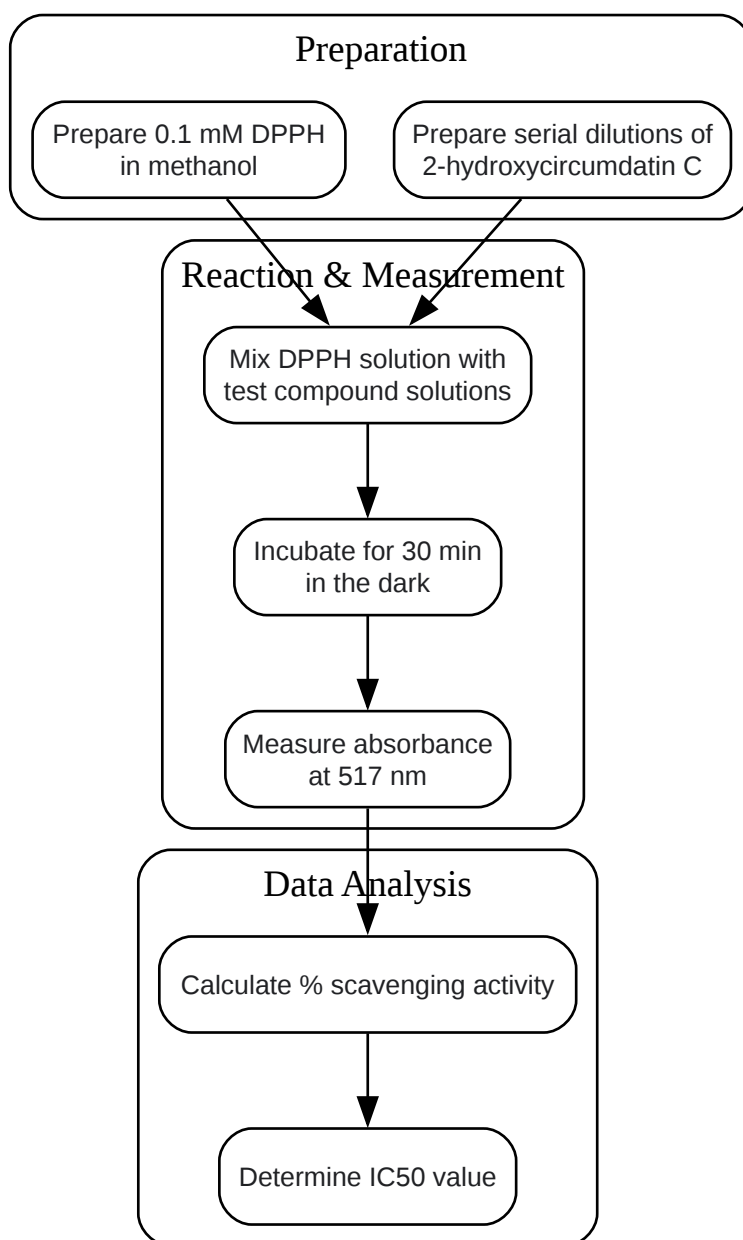
Biological Activity

Preliminary biological evaluation of 2-hydroxycircumdatin C has revealed significant antioxidant and antimicrobial activities.

Antioxidant Activity

The antioxidant potential of 2-hydroxycircumdatin C was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The compound exhibited potent activity with an IC₅₀ value of 9.9 µM, which is approximately 8.9-fold more potent than the synthetic antioxidant butylated hydroxytoluene (BHT)[1].

- A solution of DPPH in methanol (0.1 mM) is prepared.
- Various concentrations of the test compound (2-hydroxycircumdatin C) are added to the DPPH solution.
- The reaction mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance of the solution is measured at 517 nm using a spectrophotometer.
- The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_{control} - A_{sample}) / A_{control}] * 100.
- The IC₅₀ value is determined by plotting the scavenging activity against the concentration of the test compound.



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Figure 2: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

The antimicrobial activity of 2-hydroxycircumdatin C was evaluated against a panel of pathogenic microbes. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method.

Organism	MIC (μM)
Enterococcus faecalis	18.7-100
Candida albicans	18.7-100

- A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing appropriate growth medium.
- Each well is inoculated with a standardized suspension of the test microorganism.
- Positive (microorganism in medium without test compound) and negative (medium only) controls are included.
- The microtiter plate is incubated at the optimal temperature for the growth of the microorganism.
- The MIC is determined as the lowest concentration of the test compound that inhibits visible growth of the microorganism.

Conclusion

2-hydroxycircumdatin C, a novel benzodiazepine alkaloid from *Aspergillus ochraceus*, demonstrates promising antioxidant and antimicrobial properties. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its mechanism of action, exploring its broader biological activity spectrum, and optimizing its structure for enhanced efficacy and safety.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to a Novel Benzodiazepine Alkaloid from *Aspergillus ochraceus*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572487#a-new-benzodiazepine-alkaloid-from-aspergillus-ochraceus]

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